1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole
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Overview
Description
1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole is a chemical compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their broad range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole typically involves the reaction of 2,4-dichlorophenol with 4-bromophenylmethanol to form the intermediate 4-[(2,4-dichlorophenyl)methoxy]phenylmethanol. This intermediate is then reacted with imidazole under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed:
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an antifungal agent, particularly in the treatment of dermatophytosis and candidiasis.
Industry: Utilized in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole involves the inhibition of cytochrome P450 enzymes, particularly lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing cell death .
Comparison with Similar Compounds
Ketoconazole: Another imidazole derivative with similar antifungal properties.
Clotrimazole: A widely used antifungal agent with a similar mechanism of action.
Miconazole: Another imidazole antifungal agent used in the treatment of various fungal infections .
Uniqueness: 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cytochrome P450 enzymes with high selectivity makes it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
170166-00-4 |
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Molecular Formula |
C16H12Cl2N2O |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]imidazole |
InChI |
InChI=1S/C16H12Cl2N2O/c17-13-2-1-12(16(18)9-13)10-21-15-5-3-14(4-6-15)20-8-7-19-11-20/h1-9,11H,10H2 |
InChI Key |
KGZPXYLIJGEBSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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